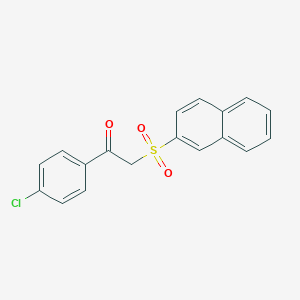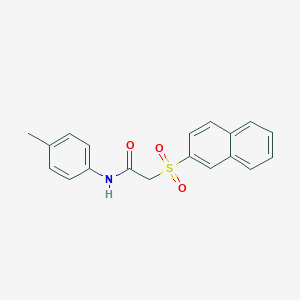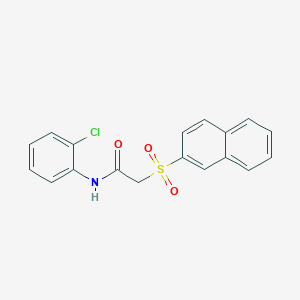![molecular formula C18H14BrN3O3S B285649 N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285649.png)
N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BOS-102 and has been synthesized using a specific method that involves the reaction of different chemicals.
Wirkmechanismus
The mechanism of action of BOS-102 involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation and pain. By inhibiting their production, BOS-102 can reduce inflammation and pain.
BOS-102 has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. It does this by targeting specific signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
BOS-102 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth and proliferation of cancer cells, and exhibit anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BOS-102 is its potential applications in the treatment of inflammatory diseases, cancer, and infections. It has been found to be effective in inhibiting COX-2 activity, inducing apoptosis, and exhibiting anti-microbial activity.
However, one of the limitations of BOS-102 is its toxicity. It has been found to have toxic effects on certain cell types, which may limit its use in certain applications. Further studies are needed to determine the optimal dosage and administration of BOS-102 for different applications.
Zukünftige Richtungen
There are several future directions for the research and development of BOS-102. One direction is to further investigate its potential applications in the treatment of inflammatory diseases, cancer, and infections. This involves testing its efficacy and safety in preclinical and clinical trials.
Another direction is to optimize the synthesis method of BOS-102 to improve its efficiency and reproducibility. This may involve the use of different reagents and reaction conditions.
In addition, further studies are needed to understand the mechanism of action of BOS-102 and its biochemical and physiological effects. This will help to determine its optimal use in different applications.
Conclusion:
In conclusion, BOS-102 is a chemical compound that has potential applications in various areas of scientific research. It has been synthesized using a specific method and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. BOS-102 inhibits COX-2 activity, induces apoptosis, and exhibits anti-microbial activity. However, its toxicity may limit its use in certain applications. Further studies are needed to determine its optimal use and dosage for different applications.
Synthesemethoden
The synthesis of BOS-102 involves the reaction of 2-bromo-5-(2-bromophenyl)-1,3,4-oxadiazole with thioacetic acid followed by the reaction of the resulting product with 4-aminophenylacetic acid. The final product obtained is N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. This synthesis method has been optimized and tested for its efficiency and reproducibility.
Wissenschaftliche Forschungsanwendungen
BOS-102 has potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. BOS-102 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. This inhibition of COX-2 activity has potential applications in the treatment of inflammatory diseases such as arthritis.
BOS-102 has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has been studied for its potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
In addition, BOS-102 has been tested for its anti-microbial properties and has been found to exhibit activity against various types of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C18H14BrN3O3S |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-[4-[2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11(23)20-13-8-6-12(7-9-13)16(24)10-26-18-22-21-17(25-18)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,23) |
InChI-Schlüssel |
OPXSVKVJXIXZIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)


![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)

![N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)